molecular formula C20H19N5O5S B15080194 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15080194
M. Wt: 441.5 g/mol
InChI Key: NYQZJFZXVVICMT-BPZAUWNOSA-N
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Description

4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl ring, which can be accomplished using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trimethoxyphenyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the trimethoxybenzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or trimethoxyphenyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amino derivatives, and substitution can result in various substituted triazole derivatives.

Scientific Research Applications

4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication and cell division.

    Pathways Involved: It can inhibit key signaling pathways, such as the MAPK/ERK pathway, which is often upregulated in cancer cells. This inhibition leads to the suppression of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol apart from these similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities

Properties

Molecular Formula

C20H19N5O5S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H19N5O5S/c1-28-16-11-14(12-17(29-2)18(16)30-3)19-22-23-20(31)24(19)21-10-6-8-13-7-4-5-9-15(13)25(26)27/h4-12H,1-3H3,(H,23,31)/b8-6+,21-10+

InChI Key

NYQZJFZXVVICMT-BPZAUWNOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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